K1-Hidroperóxido

Descripción general

Descripción

K1-Hydroperoxide Description

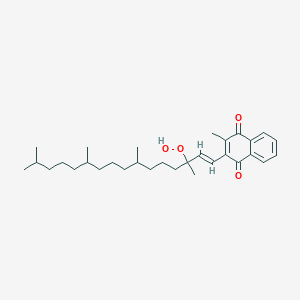

K1-Hydroperoxide is a derivative of vitamin K1, which is involved in various biological processes. It is a metabolite that can be formed through the oxidation of vitamin K1 and has been studied in the context of enzymatic reactions and its role in the hydroxylation of other compounds, such as benzo(a)pyrene . The formation of K1-hydroperoxide is also relevant to the function of the vitamin K-dependent carboxylase, an enzyme that is essential for modifying certain proteins within the body .

Synthesis Analysis

The synthesis of K1-hydroperoxide has been achieved through the oxidation of vitamin K1. This process has been verified by mass spectral analysis and enzymic studies . Additionally, the formation of hydroxy vitamin K [3(2)-hydroxy-2,3-dihydrovitamin K1] has been observed as a metabolite of vitamin K epoxide in vivo, which suggests that K1-hydroperoxide could be an intermediate in this metabolic pathway .

Molecular Structure Analysis

The molecular structure of K1-hydroperoxide has been characterized by mass spectrometry and other spectroscopic methods. These analyses have confirmed the structure of the synthesized K1-hydroperoxide and have provided insights into its reactivity and interactions with other molecules .

Chemical Reactions Analysis

K1-Hydroperoxide is involved in the enzymatic hydroxylation of benzo(a)pyrene, a polycyclic aromatic hydrocarbon, indicating its role as an oxidizing agent in biological systems . Furthermore, it has been implicated as a possible intermediate in the vitamin K-dependent carboxylase reaction, which is responsible for the post-translational modification of certain proteins by converting glutamyl residues to gamma-carboxyglutamyl residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of K1-hydroperoxide have been inferred from its reactivity and stability under various conditions. For instance, the formation of hydroxy vitamin K from vitamin K epoxide in vivo suggests that K1-hydroperoxide may be relatively stable in biological systems . The role of K1-hydroperoxide in the hydroxylation of benzo(a)pyrene by rat lung hydroperoxidase also indicates its chemical reactivity as a hydroperoxide .

Aplicaciones Científicas De Investigación

Síntesis de vitamina K1 y derivados

K1-Hidroperóxido: sirve como precursor en la síntesis de vitamina K1 (filoquinona), que es crucial para la coagulación de la sangre y la salud ósea. Debido a su naturaleza reactiva, puede sufrir reacciones químicas adicionales, como reducción o descomposición, para producir vitamina K1 y compuestos relacionados .

Aplicaciones antioxidantes y antienvejecimiento en cosméticos

En la industria cosmética, el hidroperóxido de vitamina K1 es valorado por sus propiedades antioxidantes. Ayuda a prevenir el daño oxidativo de la piel, contribuyendo así a las formulaciones antienvejecimiento .

Aditivo alimentario y conservante

Este compuesto encuentra aplicación en la industria alimentaria como conservante debido a su capacidad para inhibir la oxidación de los productos alimenticios, extendiendo su vida útil y manteniendo la calidad nutricional .

Potencial terapéutico en medicina

Estudios preliminares sugieren que el hidroperóxido de vitamina K1 puede tener efectos terapéuticos para enfermedades como el cáncer y la osteoporosis. Sin embargo, se necesitan más investigaciones para comprender completamente sus mecanismos y beneficios potenciales .

Herramienta de investigación en estudios biológicos

El hidroperóxido de vitamina K1 se utiliza en la investigación biológica para estudiar el papel de la vitamina K en varios procesos fisiológicos, incluida su participación en la activación de proteínas dependientes de la vitamina K responsables de la hemostasia, la mineralización ósea y otras funciones celulares .

Bioremediación ambiental

La investigación indica que ciertas cepas bacterianas, como Acinetobacter sp. K1, pueden adaptarse a condiciones ambientales extremas. Estas cepas han mostrado la presencia de genes como ahpC, que están involucrados en la respuesta al estrés oxidativo y pueden interactuar con compuestos como el this compound .

Mecanismo De Acción

Target of Action

K1-Hydroperoxide, also known as Vitamin K1-Hydroperoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . It is indicated in the treatment of coagulation disorders due to faulty formation of these coagulation factors caused by deficiency or interference in the activity of vitamin K .

Mode of Action

The mode of action of K1-Hydroperoxide involves its interaction with its targets and the resulting changes. It acts as a highly reactive oxidizing agent, removing electrons from other reactants during a redox reaction and gaining those electrons to become itself reduced . It can interact with the macromolecular components of microorganisms, such as surface lipids and sugars, amino acids, nucleic acids, and essential enzymes . Its relatively low molecular weight enables it to pass through cell walls/membranes and interact with the internal material of microbial cells .

Biochemical Pathways

The biosynthesis of K1-Hydroperoxide takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of its biosynthesis occurs, at least partially, at the level of key enzymes . It is supposed that scavenging of lipid peroxy radicals and quenching of singlet oxygen are the main functions of tocopherols in photosynthetic organisms .

Pharmacokinetics

The safety, tolerability, pharmacokinetics, and pharmacodynamics of Vitamin K1 formulations, from which K1-Hydroperoxide is derived, are well documented . This makes it primed for clinical application and provides a new strategy for pharmacological control of diseases associated with this mode of cell death .

Result of Action

The molecular and cellular effects of K1-Hydroperoxide’s action involve the formation of tocopherol quinone and its subsequent recycling or degradation . The antioxidant action of tocopherols is related to this process . It is also used as a precursor in the production of vitamin K1, which is an essential nutrient for blood clotting and bone health .

Action Environment

The action, efficacy, and stability of K1-Hydroperoxide can be influenced by environmental factors. For instance, its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences is crucial for optimizing its use and effectiveness.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUNMUCBDSKNC-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15576-39-3 | |

| Record name | Vitamin K1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

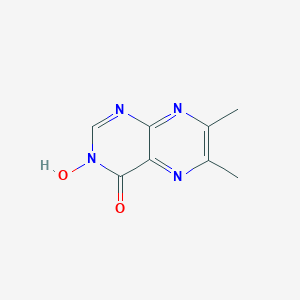

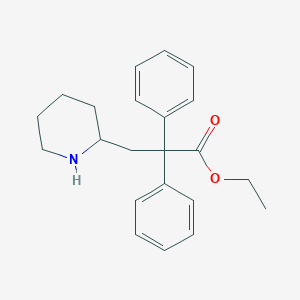

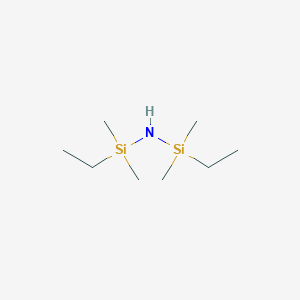

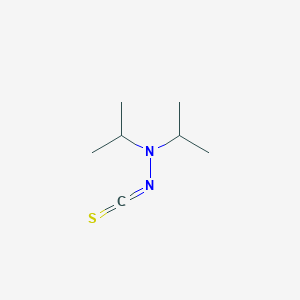

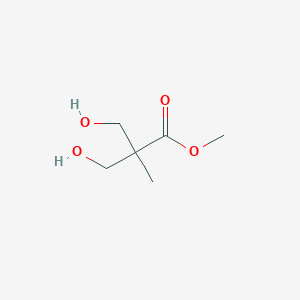

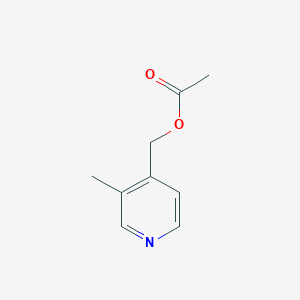

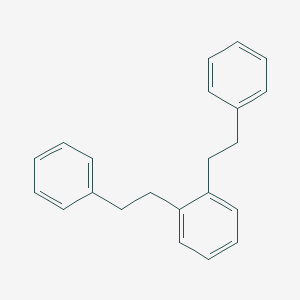

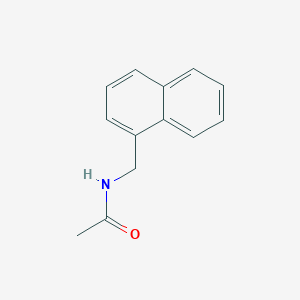

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

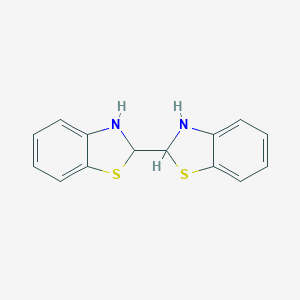

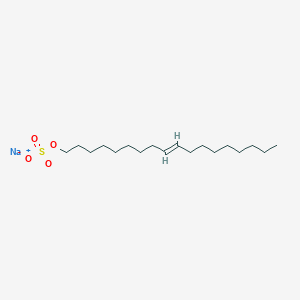

Feasible Synthetic Routes

Q & A

Q1: What is the role of Vitamin K1-hydroperoxide in benzo(alpha)pyrene metabolism according to the research?

A1: The research demonstrates that Vitamin K1-hydroperoxide can act as a cofactor in the enzymatic hydroxylation of benzo(alpha)pyrene (BP) at the 6-position. [] This reaction is catalyzed by soluble rat lung hydroperoxidase. [] The study suggests that Vitamin K1-hydroperoxide is formed through oxidation and then participates in the enzymatic reaction with BP, ultimately leading to the formation of 3,6-BP dione. [] This finding highlights a potential pathway for BP metabolism involving Vitamin K1-hydroperoxide.

Q2: How did the researchers confirm the formation of Vitamin K1-hydroperoxide in their study?

A2: The researchers synthesized Vitamin K1-hydroperoxide and verified its structure using mass spectral analysis. [] Furthermore, they confirmed its involvement in the enzymatic reaction by observing the inhibition of both aryl hydrocarbon hydroxylase activity (responsible for BP hydroxylation) and Vitamin K1-hydroperoxide/hydroperoxidase activity by thiodione (a menadione-glutathione adduct). [] This inhibition suggests a link between Vitamin K1-hydroperoxide formation and BP hydroxylation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)